6-Iodo-2-methylthiazolo[4,5-b]pyridine
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Overview
Description
6-Iodo-2-methylthiazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research due to their potential therapeutic applications .
Preparation Methods
The synthesis of 6-Iodo-2-methylthiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
6-Iodo-2-methylthiazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 6-Iodo-2-methylthiazolo[4,5-b]pyridine involves its interaction with various molecular targets. It is believed to inhibit specific enzymes and receptors, thereby exerting its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of microbial growth .
Comparison with Similar Compounds
6-Iodo-2-methylthiazolo[4,5-b]pyridine is unique due to its specific substitution pattern and the presence of an iodine atom, which can significantly influence its reactivity and biological activity. Similar compounds include:
Thiazolo[4,5-b]pyridine: Lacks the iodine substitution but shares the core structure.
2-Methylthiazolo[4,5-b]pyridine: Similar but without the iodine atom.
6-Bromo-2-methylthiazolo[4,5-b]pyridine: Similar structure with a bromine atom instead of iodine.
These compounds share some pharmacological properties but differ in their reactivity and specific applications due to the variations in their substituents.
Properties
Molecular Formula |
C7H5IN2S |
---|---|
Molecular Weight |
276.10 g/mol |
IUPAC Name |
6-iodo-2-methyl-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C7H5IN2S/c1-4-10-7-6(11-4)2-5(8)3-9-7/h2-3H,1H3 |
InChI Key |
GZRCOGXOYCZRJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=N2)I |
Origin of Product |
United States |
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